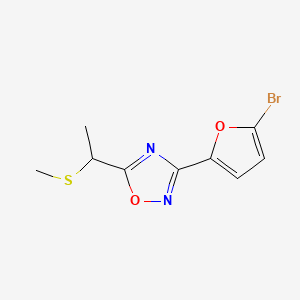
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide, also known as DMOT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMOT is a heterocyclic compound that contains both oxazole and thiophene rings, which are known to have biological activity.
作用机制
The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide is not well understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide in lab experiments is its high level of potency. This compound has been shown to have a much higher potency than other compounds that have similar biological activity. This makes it an ideal candidate for use in experiments where high levels of potency are required. However, one of the main limitations of using this compound is its relatively low solubility in water. This can make it difficult to administer in certain types of experiments.
未来方向
There are a number of future directions for research on N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide. One area of research is in the development of new synthetic methods for this compound that can increase its yield and purity. Another area of research is in the development of new derivatives of this compound that have improved solubility and potency. Finally, this compound could be studied for its potential use in the treatment of a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. This compound has a number of biochemical and physiological effects, including neuroprotective and anti-cancer properties. While there are some limitations to using this compound in lab experiments, its high level of potency makes it an ideal candidate for use in experiments where high levels of potency are required. With continued research, this compound could potentially be used in the treatment of a variety of neurological disorders.
合成方法
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide can be synthesized using a simple two-step process. The first step involves the reaction of 3,5-dimethyl-4-aminooxazole with methyl 2-bromothiophene-2-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to form this compound. The overall yield of this synthesis method is around 50%.
科学研究应用
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(11-6-5-7-18-11)13(16)15(4)12-9(2)14-17-10(12)3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNBEGJLBIBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C(C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)


![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)


![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)
